molecular formula C26H31N5O2 B3807225 N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide

Cat. No.: B3807225
M. Wt: 445.6 g/mol
InChI Key: DKTOCKLCIQHPTA-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The pyrazole and piperazine rings are then coupled using appropriate linkers and reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the piperazine ring.

    Substitution: The phenyl group allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the pyrazole, piperazine, and phenyl groups in this compound provides distinct chemical properties and potential applications not found in other similar compounds.

Properties

IUPAC Name

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-29(14-12-21-17-28-30(2)18-21)25(32)16-24-26(33)27-13-15-31(24)19-20-8-10-23(11-9-20)22-6-4-3-5-7-22/h3-11,17-18,24H,12-16,19H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTOCKLCIQHPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Reactant of Route 2
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Reactant of Route 3
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Reactant of Route 4
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Reactant of Route 6
N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide

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